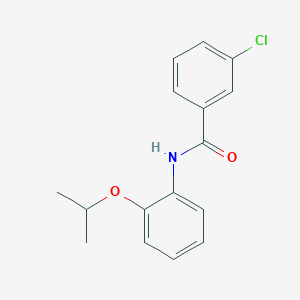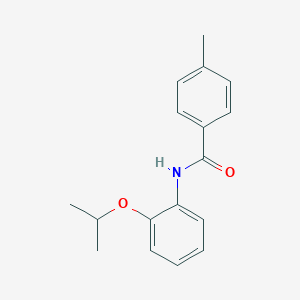![molecular formula C15H21NO2 B268462 N-(sec-butyl)-4-[(2-methyl-2-propenyl)oxy]benzamide](/img/structure/B268462.png)
N-(sec-butyl)-4-[(2-methyl-2-propenyl)oxy]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(sec-butyl)-4-[(2-methyl-2-propenyl)oxy]benzamide, also known as BML-210, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as benzamides, which have been shown to have a wide range of biological activities.
Applications De Recherche Scientifique
N-(sec-butyl)-4-[(2-methyl-2-propenyl)oxy]benzamide has been shown to have a wide range of potential therapeutic applications. It has been studied for its anti-inflammatory, analgesic, and anti-tumor properties. It has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
The mechanism of action of N-(sec-butyl)-4-[(2-methyl-2-propenyl)oxy]benzamide is not fully understood. However, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Prostaglandins are molecules that play a role in inflammation and pain. By inhibiting the activity of COX-2, N-(sec-butyl)-4-[(2-methyl-2-propenyl)oxy]benzamide may reduce inflammation and pain.
Biochemical and Physiological Effects:
N-(sec-butyl)-4-[(2-methyl-2-propenyl)oxy]benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to have anti-tumor properties, inhibiting the growth of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(sec-butyl)-4-[(2-methyl-2-propenyl)oxy]benzamide in lab experiments is its potential therapeutic applications. It has been shown to have a wide range of biological activities, making it a promising candidate for further study. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to design experiments to study its effects.
Orientations Futures
There are a number of potential future directions for research on N-(sec-butyl)-4-[(2-methyl-2-propenyl)oxy]benzamide. One direction is to further study its anti-inflammatory and analgesic properties, particularly in animal models of arthritis and other inflammatory conditions. Another direction is to study its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research could be done to better understand its mechanism of action and to identify potential drug targets.
Méthodes De Synthèse
The synthesis of N-(sec-butyl)-4-[(2-methyl-2-propenyl)oxy]benzamide involves the reaction of 4-aminobenzamide with sec-butyl chloroformate and 2-methyl-2-propen-1-ol in the presence of a base. The resulting product is then purified through a series of chromatographic techniques to obtain the final compound.
Propriétés
Nom du produit |
N-(sec-butyl)-4-[(2-methyl-2-propenyl)oxy]benzamide |
|---|---|
Formule moléculaire |
C15H21NO2 |
Poids moléculaire |
247.33 g/mol |
Nom IUPAC |
N-butan-2-yl-4-(2-methylprop-2-enoxy)benzamide |
InChI |
InChI=1S/C15H21NO2/c1-5-12(4)16-15(17)13-6-8-14(9-7-13)18-10-11(2)3/h6-9,12H,2,5,10H2,1,3-4H3,(H,16,17) |
Clé InChI |
MBYSHPFSQGTWEC-UHFFFAOYSA-N |
SMILES |
CCC(C)NC(=O)C1=CC=C(C=C1)OCC(=C)C |
SMILES canonique |
CCC(C)NC(=O)C1=CC=C(C=C1)OCC(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B268382.png)
![N-{4-[(sec-butylamino)carbonyl]phenyl}-4-methoxybenzamide](/img/structure/B268384.png)
![4-[(4-methoxybenzoyl)amino]-N-methyl-N-phenylbenzamide](/img/structure/B268385.png)
![N-isopropyl-3-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B268386.png)
![3-[(4-methoxybenzoyl)amino]-N-methyl-N-phenylbenzamide](/img/structure/B268387.png)
![N-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)-2,2-dimethylpropanamide](/img/structure/B268388.png)
![N-[3-(2-methoxyethoxy)phenyl]-2-furamide](/img/structure/B268390.png)
![N-[3-(2-methoxyethoxy)phenyl]-2-phenoxyacetamide](/img/structure/B268391.png)

![N-[4-(aminocarbonyl)phenyl]-4-sec-butoxybenzamide](/img/structure/B268393.png)
![N-[4-(acetylamino)phenyl]-4-sec-butoxybenzamide](/img/structure/B268394.png)

![N-[3-(2-methoxyethoxy)phenyl]-4-methylbenzamide](/img/structure/B268399.png)
![3-isopropoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B268403.png)